Cas no 837364-98-4 (4,6-Difluoro-2-hydrazono-2,3-dihydropyridine)

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine structure
837364-98-4 structure
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
837364-98-4
C5H5F2N3
145.110107183456
MFCD27665424
716199
72206661

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Properties

Names and Identifiers

    • 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
    • (4,6-difluoro-pyridin-2-yl)-hydrazine
    • (4,6-difluoropyridin-2-yl)hydrazine
    • Pyridine,2,4-difluoro-6-hydrazinyl-
    • 2,4-difluoro-6-hydrazinopyridine
    • 4,6-difluoro-2-hydrazinopyridine
    • Pyridine,2,4-difluoro-6-hydrazinyl
    • 2(1H)-Pyridinone, 4,6-difluoro-, hydrazone (9CI)
    • 2,4-Difluoro-6-hydrazinylpyridine
    • AKOS022175561
    • DS-3081
    • 837364-98-4
    • (E)-(4,6-difluoro-3H-pyridin-2-ylidene)hydrazine
    • (2E)-4,6-difluoro-2-hydrazinylidene-2,3-dihydropyridine
    • +Expand
    • MFCD27665424
    • QAOLSEWSDLEITH-UHFFFAOYSA-N
    • 1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1-2H,8H2,(H,9,10)
    • FC1=CC(=NN)NC(F)=C1

Computed Properties

  • 145.04500
  • 2
  • 3
  • 1
  • 145.04515350g/mol
  • 10
  • 229
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 0.1
  • 50.7Ų

Experimental Properties

  • 1.41870
  • 50.94000

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Security Information

  • Sealed in dry,2-8°C

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004T7W-100mg
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
837364-98-4 97%
100mg
$132.00 2024-04-21
A2B Chem LLC
AC23692-100mg
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
837364-98-4 97%
100mg
$141.00 2024-04-19
Aaron
AR004TG8-100mg
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
837364-98-4 99%
100mg
$114.00
Chemenu
CM171051-1g
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
837364-98-4 95%
1g
$992 2021-08-05
Crysdot LLC
CD11048807-1g
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
837364-98-4 95%
1g
$608
eNovation Chemicals LLC
Y0985229-1g
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
837364-98-4 95%
1g
$630 2022-09-07
Matrix Scientific
126907-1g
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine, >95%
837364-98-4 >95%
1g
$1224.00 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT2629-100mg
4,6-difluoro-1H-pyridin-2-one hydrazone
837364-98-4 95%
100mg
¥857.0
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1171096-100mg
2,4-Difluoro-6-hydrazinylpyridine
837364-98-4 97%
100mg
¥940.00 2024-07-28

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Reference
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Reference
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  2 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Reference
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Reference
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C
1.2 45 min, -75 °C
2.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C
1.2 1 h, -75 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  2 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Reference
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C
1.2 -100 °C → -75 °C; 45 min, -75 °C
1.3 Solvents: Water
2.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Reference
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 25 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C
2.2 1 h, -75 °C
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  2 h, 50 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Reference
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Raw materials

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Preparation Products

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:837364-98-4)4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
A864226
99%/99%/99%
250mg/1g/5g
178.0/283.0/1364.0